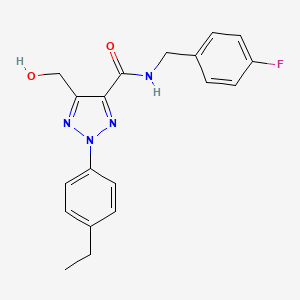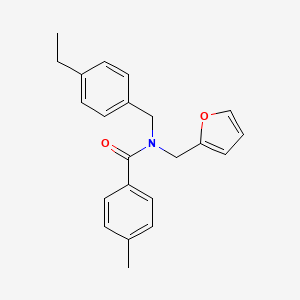![molecular formula C25H21FN4O4S B11376741 1-(4-fluorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11376741.png)
1-(4-fluorophenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a fluorophenyl group, a furan-2-ylmethyl carbamoyl moiety, and a tetrahydrobenzothiophene core
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the furan-2-ylmethyl carbamoyl group. The final steps involve the addition of the fluorophenyl group and the formation of the pyridazine ring.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-CHLOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE:
1-(4-BROMOPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: The presence of a bromophenyl group in this compound also results in distinct chemical behavior and uses.
The uniqueness of 1-(4-FLUOROPHENYL)-N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H21FN4O4S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C25H21FN4O4S/c26-15-7-9-16(10-8-15)30-12-11-19(31)22(29-30)24(33)28-25-21(18-5-1-2-6-20(18)35-25)23(32)27-14-17-4-3-13-34-17/h3-4,7-13H,1-2,5-6,14H2,(H,27,32)(H,28,33) |
InChI Key |
YCKHTZAKBSXDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,5-dimethylpiperidin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376676.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B11376683.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11376689.png)
![(2-Methylphenyl){2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11376690.png)
![Ethyl 4,5-dimethyl-2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11376697.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propylurea](/img/structure/B11376710.png)

![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11376727.png)
![5-[(4-methoxybenzyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376734.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11376752.png)

![4-tert-butyl-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11376759.png)
![3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11376775.png)
